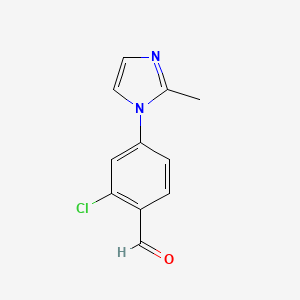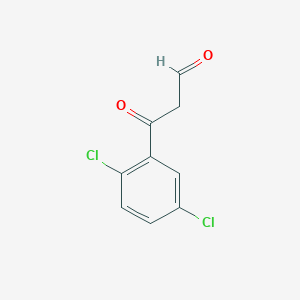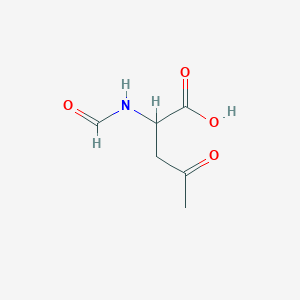
2-Formamido-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-4-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with formamide under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous processes that utilize strong acid technology. The starting material, 4-oxopentanoic acid, is derived from the degradation of cellulose or starch. The process involves high pressures and temperatures, and the product is purified through extraction and distillation .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Formamido-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-Formamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various bioactive compounds. The formamido group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanoic acid (Levulinic acid): A precursor to 2-Formamido-4-oxopentanoic acid, used in biofuel production and as a platform chemical.
5-Aminolevulinic acid: Used in photodynamic therapy and as a precursor in heme synthesis.
4-Methyl-2-oxopentanoic acid: An intermediate in the biosynthesis of branched-chain amino acids.
Uniqueness
This compound is unique due to its formamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies, particularly in the development of new pharmaceuticals and environmentally friendly materials .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-formamido-4-oxopentanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-4(9)2-5(6(10)11)7-3-8/h3,5H,2H2,1H3,(H,7,8)(H,10,11) |
InChI Key |
KLJYBGIJKYMCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)

![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

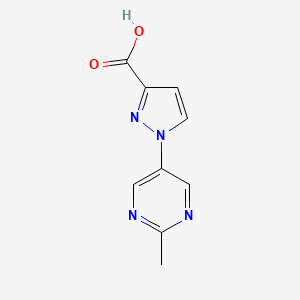
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)

amine](/img/structure/B13301736.png)

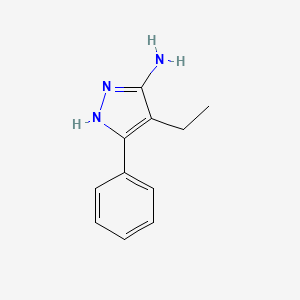
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
